Parishin

准备方法

合成路线和反应条件: 天麻素 A 可以通过提取天麻来合成。 提取过程涉及使用高效液相色谱 (HPLC) 来分离和纯化该化合物 . 天麻素 A 的稳定性受提取环境的 pH 值影响,弱酸性环境最适合防止其转化为其他化合物 .

工业生产方法: 天麻素 A 的工业生产涉及使用水提取法从天麻中进行大规模提取。 该过程通过控制 pH 值和其他提取条件来优化,以保持天麻素 A 的高含量 .

化学反应分析

反应类型: 天麻素 A 会经历各种化学反应,包括氧化、还原和水解。 这些反应对其代谢和生物活性至关重要 .

常用试剂和条件:

氧化: 可以使用过氧化氢等常见的氧化剂来氧化天麻素 A。

还原: 可以使用硼氢化钠等还原剂来还原天麻素 A。

科学研究应用

Anti-Aging Effects

Research has demonstrated that Parishin exhibits significant anti-aging properties. A study conducted on aged mice revealed that this compound treatment improved various physiological markers associated with aging.

Case Study: Amelioration of Aging Phenotype in Mice

- Objective : To investigate the effects of this compound on aging-related changes in mice.

- Methodology :

- Adult and aged mice were treated with low (10 mg/kg) and high (20 mg/kg) doses of this compound.

- Blood indicators, gut microbiota, and histopathological features were analyzed.

- Findings :

- This compound treatment reduced levels of aging markers such as p16 Ink4a, GDF15, and IL-6.

- Histological examination showed improvements in cardiopulmonary structure and reduced fibrosis.

- Gut microbiota analysis indicated enhanced microbial diversity and metabolic function post-treatment.

| Parameter | Control Group (AC) | Low Dose (LPar) | High Dose (HPar) |

|---|---|---|---|

| Serum p16 Ink4a | High | Moderate | Low |

| GDF15 Level | High | Moderate | Low |

| IL-6 Level | High | Moderate | Low |

| Fibrosis Score | High | Moderate | Low |

These findings suggest that this compound can effectively ameliorate age-related physiological decline by modulating gut microbiota and reducing inflammatory markers .

Cancer Therapeutics

This compound has also shown promise in cancer research, particularly in inhibiting the growth of oral squamous cell carcinoma (OSCC).

Case Study: Inhibition of OSCC Cell Viability

- Objective : To evaluate the effects of this compound A on OSCC cell lines.

- Methodology :

- Various concentrations (0, 10, 20, 40, 60, 80 μM) of this compound A were applied to OSCC cell lines YD-10B and Ca9-22 over different time periods.

- Cell viability was assessed using morphological analysis and migration assays.

- Findings :

- Significant reductions in cell viability were observed at concentrations above 40 μM after prolonged exposure.

- This compound A inhibited cell migration and invasion through downregulation of epithelial-mesenchymal transition markers.

| Concentration (μM) | Cell Viability (%) | Migration Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 20 | ~80 | ~30 |

| 40 | ~50 | ~60 |

| 80 | ~20 | ~90 |

The study concludes that this compound A effectively targets key signaling pathways involved in OSCC progression, suggesting its potential as a therapeutic agent .

Modulation of Inflammatory Responses

This compound's ability to modulate inflammatory responses has been highlighted in various studies. It has been shown to promote M2 macrophage polarization, which is crucial for resolving inflammation.

Case Study: Anti-Inflammatory Effects

- Objective : To assess the impact of this compound A on macrophage polarization.

- Methodology :

- Macrophages were treated with this compound A to evaluate changes in inflammatory cytokine levels and polarization markers.

- Findings :

- Treatment with this compound A significantly reduced pro-inflammatory cytokines while enhancing M2 polarization markers.

| Cytokine Level | Control Group | This compound A Treatment |

|---|---|---|

| IL-6 | High | Low |

| TNF-α | High | Low |

| M2 Polarization Marker | Low | High |

These results indicate that this compound A may serve as an effective agent for managing inflammatory diseases through its modulatory effects on macrophage activity .

作用机制

天麻素 A 通过调节各种分子途径发挥其作用。 它显着提高超氧化物歧化酶的活性,并降低细胞中的活性氧物质和丙二醛的水平 . 该化合物还影响 Sir2/Uth1/雷帕霉素靶标信号通路,该通路与其抗衰老作用有关 .

类似化合物:

- 天麻苷

- 天麻素 B

- 天麻素 C

- 天麻素 E

比较: 天麻素 A 的独特之处在于其在天麻中的含量比其他天麻素衍生物高 . 它还表现出独特的生物活性,例如其在酵母菌中显着的延缓衰老特性,而其他类似化合物则不那么明显 .

相似化合物的比较

- Gastrodin

- Parishin B

- This compound C

- This compound E

Comparison: this compound A is unique due to its higher abundance in Gastrodia elata compared to other this compound derivatives . It also exhibits distinct biological activities, such as its significant lifespan-extending properties in yeast, which are not as pronounced in other similar compounds .

This compound A stands out for its potent antioxidant activity and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications .

生物活性

Parishin is a phenolic glucoside derived from Gastrodia elata , a traditional Chinese medicinal plant. This compound has garnered attention for its potential biological activities, particularly in the context of aging and oxidative stress. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

This compound exhibits various biological activities through multiple pathways:

- Oxidative Stress Resistance : this compound enhances the survival rate of yeast cells under oxidative stress conditions. It significantly increases superoxide dismutase (SOD) activity while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating its antioxidant properties .

- Gene Expression Modulation : The compound influences the expression of genes associated with aging and stress resistance. Notably, it upregulates the silent information regulator 2 (Sir2) gene and downregulates components of the target of rapamycin (TOR) signaling pathway, which is crucial for cellular growth and metabolism .

- Gut Microbiota Regulation : Recent studies indicate that this compound alters gut microbiota composition, promoting beneficial microbial diversity while reducing pathogenic bacteria. This modulation is linked to improvements in metabolic disorders associated with aging .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Yeast Longevity Study : In a controlled study, this compound was administered to K6001 yeast strains at concentrations of 3, 10, and 30 μM. Results showed a significant extension in replicative lifespan, correlating with enhanced SOD activity and reduced oxidative damage markers .

- Aging Phenotype Amelioration in Mice : A recent experiment involving aged mice demonstrated that treatment with this compound led to reduced levels of aging biomarkers such as GDF15 and IL-6. Histological analysis revealed improvements in lung and cardiac tissue structure, indicating potential protective effects against age-related degeneration .

- Gut Microbiota Analysis : In aged mice treated with this compound, 16S rDNA sequencing revealed significant alterations in gut microbiota composition. Specifically, there was an increase in beneficial bacterial populations associated with improved metabolic functions, while pathogenic bacteria were diminished .

属性

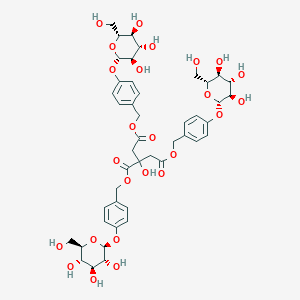

IUPAC Name |

tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKQPGOKTKQHQG-SHGJSZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the basic chemical structure of parishin?

A1: this compound compounds share a core structure consisting of a citric acid moiety with varying numbers of p-hydroxybenzyl alcohol units attached through ester and ether linkages. []

Q2: What are some of the known this compound derivatives and how do their structures differ?

A2: Some identified derivatives include this compound A, B, C, E, F, and G. These differ in the number and position of p-hydroxybenzyl groups attached to the citric acid core. This compound A, for example, has four p-hydroxybenzyl groups, while this compound B has three. [, , , ]

Q3: How does the structural variation among this compound derivatives affect their biological activity?

A3: Research suggests that the number and position of p-hydroxybenzyl groups can influence the potency and selectivity of this compound derivatives. For instance, this compound C demonstrated more potent effects on learning and memory enhancement compared to this compound and gastrodin in a scopolamine-induced cognitive impairment model. [] Additionally, specific structural features contribute to the binding affinity of this compound derivatives with targets like the 5-HT1A receptor. []

Q4: What are the molecular formulas and weights of some common this compound derivatives?

A4:

Q5: What spectroscopic techniques are commonly used to characterize this compound compounds?

A5: Researchers utilize various spectroscopic techniques for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in identification and structural analysis. [, ]

- UV-Visible (UV–Vis) Spectroscopy: Provides information about the compound's electronic transitions and helps confirm its identity. []

Q6: What are some of the reported pharmacological activities of this compound and its derivatives?

A6: Studies suggest that this compound compounds exhibit a range of pharmacological activities, including:

- Neuroprotective effects: Protecting neurons from damage caused by various insults, including ischemia and oxidative stress. [, , , ]

- Anti-aging effects: Potentially delaying aging processes by influencing cellular pathways and gut microbiota composition. [, ]

- Antipsychotic effects: Showing potential in ameliorating behavioral abnormalities associated with schizophrenia. []

- Cardiovascular protective effects: Demonstrating potential benefits against cardiovascular diseases, such as atherosclerosis and hypertension. []

Q7: How does this compound exert its neuroprotective effects?

A7: Research indicates that this compound's neuroprotective mechanisms may involve:

- Antioxidant activity: Reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. []

- Anti-inflammatory action: Suppressing the release of pro-inflammatory cytokines and modulating inflammatory pathways. []

- Modulation of neurotransmitter systems: Interacting with neurotransmitter receptors, such as the 5-HT1A receptor, which plays a role in various neurological processes. []

Q8: What is the role of Klotho in the anti-aging effects of this compound?

A8: Studies suggest that this compound may alleviate vascular aging by upregulating Klotho, a protein known to decline with age. [] This upregulation potentially contributes to the protective effects of this compound against vascular endothelial cell senescence. []

Q9: How does this compound interact with the gut microbiota to exert its effects?

A9: Research suggests this compound can modulate the gut microbiota composition, potentially alleviating age-related dysbiosis. [] This modulation influences gut metabolic disorders, contributing to its overall anti-aging effects. []

Q10: How is this compound metabolized in the body?

A10: this compound is primarily metabolized via hydrolysis, mainly into gastrodin, which then undergoes further metabolism through processes like oxidation, sulfation, and glucuronidation. [] These metabolites are then excreted in urine and potentially contribute to the overall pharmacological activities of this compound. []

Q11: How do the pharmacokinetic properties of this compound derivatives differ?

A11: While limited research exists on the comparative pharmacokinetics of different this compound derivatives, studies indicate variation in tissue distribution. For example, adenosine shows high concentrations in the spleen, 4-hydroxybenzyl alcohol in the liver, and this compound C in the heart after administration of a Gastrodia elata extract. [] This suggests variations in absorption, distribution, and elimination processes for different derivatives.

Q12: What factors can influence the extraction yield and quality of this compound from Gastrodia elata?

A12: Several factors impact the extraction process:

- Solvent type and concentration: Different solvents, like ethanol and water, exhibit varying extraction efficiencies for different this compound derivatives. [, , ]

- Extraction time and temperature: Prolonged extraction times and higher temperatures can increase the yield of some components but may also lead to degradation. [, ]

- pH of the extraction medium: pH influences the stability and transfer rate of this compound compounds, with weak acidic conditions favoring the extraction of parishins. []

Q13: How do different processing methods of Gastrodia elata affect the content of this compound and its derivatives?

A13: Processing significantly impacts the chemical composition of Gastrodia elata:

- Steaming: Generally preferred, as it helps preserve the content of gastrodin, this compound A, B, C, and E compared to boiling or sulfur fumigation. [, ]

- Sulfur fumigation: While traditionally used, it can decrease the content of gastrodin, this compound, this compound B, and C, and lead to the formation of unwanted sulfur-containing compounds. [, ]

- Alcohol steaming: This novel processing method can increase the content of gastrodin, this compound B, and C but may decrease this compound A and E. []

Q14: What analytical methods are employed for the quality control of Gastrodia elata and its preparations?

A14: Various analytical techniques ensure the quality and consistency of Gastrodia elata products:

- High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying individual this compound derivatives in complex mixtures. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Offers improved separation efficiency and resolution for analyzing this compound compounds. [, , , ]

- Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS provides accurate mass measurements and fragmentation patterns for identifying and characterizing this compound compounds. [, , , , ]

- Near-infrared (NIR) spectroscopy: A rapid and non-destructive method showing promise for monitoring the steaming process of Gastrodia elata and determining chemical ingredient changes in real-time. []

Q15: What are the challenges in developing standardized quality control methods for Gastrodia elata?

A15: The diverse chemical profiles of Gastrodia elata, influenced by factors like species, geographical origin, and processing methods, pose challenges in establishing universal quality standards. The presence of numerous this compound derivatives with varying bioactivities necessitates the development of comprehensive analytical methods that accurately quantify multiple components. [, , , ]

Q16: What are some potential future directions for research on this compound?

A16: Future research could focus on:

Q17: What are the potential applications of this compound in the development of new drugs or therapies?

A17: this compound shows promise as a potential therapeutic agent for:

- Neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, due to its neuroprotective and anti-inflammatory properties. [, ]

- Cognitive impairment and dementia, based on its ability to improve learning and memory function. []

- Anxiety and sleep disorders, given its potential to modulate the serotonergic system and exhibit hypnotic and anxiolytic effects. [, ]

- Cardiovascular diseases, including hypertension and atherosclerosis, owing to its potential cardiovascular protective effects. []

- Age-related diseases, as research suggests its potential in alleviating aging phenotypes by influencing cellular pathways and gut microbiota composition. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。